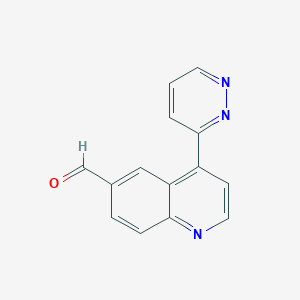
4-Pyridazin-3-ylquinoline-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridazin-3-ylquinoline-6-carbaldehyde is a heterocyclic compound that combines the structural features of pyridazine and quinoline. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery. The presence of both pyridazine and quinoline rings in a single molecule can impart unique chemical and biological properties, making it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridazin-3-ylquinoline-6-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of a pyridazine derivative with a quinoline aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridazin-3-ylquinoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: 4-Pyridazin-3-ylquinoline-6-carboxylic acid
Reduction: 4-Pyridazin-3-ylquinoline-6-methanol
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
4-Pyridazin-3-ylquinoline-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Pyridazin-3-ylquinoline-6-carbaldehyde depends on its specific biological target. In general, the compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary depending on the specific application and the modifications made to the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., minaprine, relugolix) share structural similarities and exhibit diverse pharmacological activities.
Quinoline Derivatives: Compounds such as chloroquine and camptothecin are well-known quinoline derivatives with significant therapeutic applications.
Uniqueness
4-Pyridazin-3-ylquinoline-6-carbaldehyde is unique due to the combination of pyridazine and quinoline rings in a single molecule. This dual-ring structure can provide a broader range of biological activities and enhance the compound’s potential as a versatile scaffold for drug development.
Propiedades
Fórmula molecular |
C14H9N3O |
|---|---|
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
4-pyridazin-3-ylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H9N3O/c18-9-10-3-4-13-12(8-10)11(5-7-15-13)14-2-1-6-16-17-14/h1-9H |
Clave InChI |
ZOLFPWLUIQHFGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)C2=C3C=C(C=CC3=NC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-Methylpiperidin-4-yl)methylamino]-3-nitrobenzenesulfonamide](/img/structure/B13879983.png)

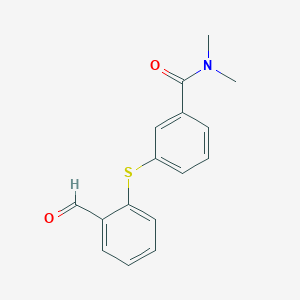
![2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
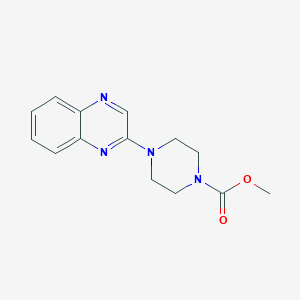
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-methylbenzamide](/img/structure/B13880031.png)
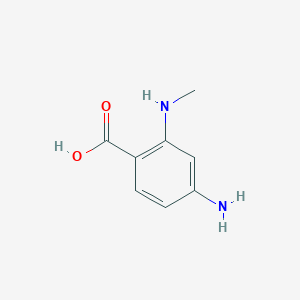
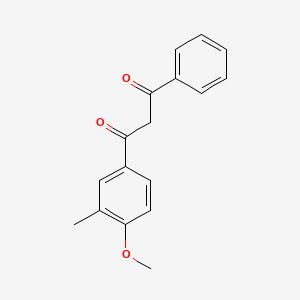
![4-chloro-2-(furan-2-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13880071.png)


![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
